
Azinomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azinomycin B is a natural product that has been found to possess potent anticancer properties. This compound belongs to a class of molecules known as aziridinyl-containing antibiotics, which are produced by the fermentation of Streptomyces species. Azinomycin B has been extensively studied due to its unique chemical structure and remarkable biological activity.
Applications De Recherche Scientifique
Biosynthesis and DNA Interaction
In Vitro Biosynthesis : Azinomycin B has been synthesized in vitro using a protein cell-free system, demonstrating its potential as an antitumor agent. This biosynthesis process helps understand the cofactor dependence and substrate requirements of Azinomycin B's pathway (Liu, Kelly, & Watanabe, 2006).
DNA Glycosylase Activity : A study highlighted the role of a specific protein (Orf1) in reducing and repairing DNA damage induced by Azinomycin B. Orf1 binds to DNA and exhibits DNA glycosylase-like activity, specifically repairing DNA damage caused by Azinomycin B (Wang et al., 2015).
DNA Alkylation and Binding Mechanism : A study on Azinomycin B's interaction with DNA found that it elicits lethal effects by forming interstrand crosslinks within DNA's major groove. This is supported by fluorescence imaging and transcriptome analysis in yeast cells, providing insights into its role as a covalent DNA modifying agent (Kelly et al., 2006).
Chemical Structure and Modification
Molecular Structure Analysis : The chemical structures of Azinomycins A and B have been determined, revealing complex molecular formulas. This foundational knowledge is essential for understanding their biological activity and potential for modification (Yokoi, Nagaoka, & Nakashima, 1986).
Modification of Azinomycin Analogues : Research on molecular modeling of Azinomycin B and its analogues has been conducted to understand their interaction with DNA and their antitumor activity. This modeling helps in designing new compounds with potentially enhanced efficacy (Alcaro, Ortuso, & Coleman, 2005).
Synthesis of Antitumor Agents : A detailed study on the total synthesis of Azinomycin A and B has been carried out. This research contributes to the broader understanding of synthetic strategies for complex natural products with antitumor properties (Coleman, 2004).
Antitumor Activity and Mechanism
Antitumor Efficacy : Azinomycin B has demonstrated significant antitumor activity against various cancer cells, including leukemia and melanoma. These findings underscore its potential as an effective antitumor agent (Ishizeki et al., 1987).
Mechanism of Action Studies : Investigations into the mechanism of action of Azinomycin B have provided insights into its sequence selectivity and DNA cross-link formation. This research helps clarify its interaction with DNA and potential therapeutic applications (Coleman et al., 2002).
Propriétés
Numéro CAS |
106486-76-4 |
|---|---|
Nom du produit |
Azinomycin B |
Formule moléculaire |
C31H33N3O11 |
Poids moléculaire |
623.6 g/mol |
Nom IUPAC |
[(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-[[(Z)-1-hydroxy-3-oxobut-1-en-2-yl]amino]-2-oxoethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C31H33N3O11/c1-14-7-6-8-18-19(14)9-17(42-5)10-20(18)30(41)45-27(31(4)13-43-31)29(40)33-23(28(39)32-21(12-35)15(2)36)24-26(44-16(3)37)25(38)22-11-34(22)24/h6-10,12,22,25-27,35,38H,11,13H2,1-5H3,(H,32,39)(H,33,40)/b21-12-,24-23+/t22-,25+,26+,27+,31-,34?/m0/s1 |
Clé InChI |
QIKVYJOCQXXRSJ-PKDLRSQSSA-N |
SMILES isomérique |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)N/C(=C\O)/C(=O)C)[C@@]5(CO5)C)OC |
SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC |
SMILES canonique |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC |
Synonymes |
azinomycin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



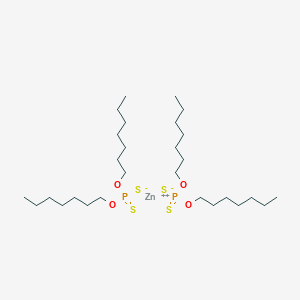
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
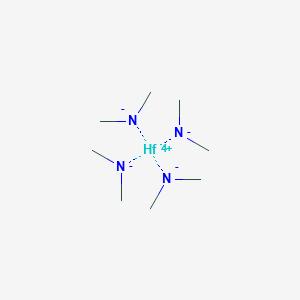
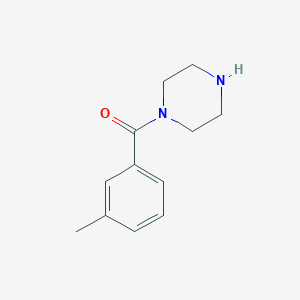
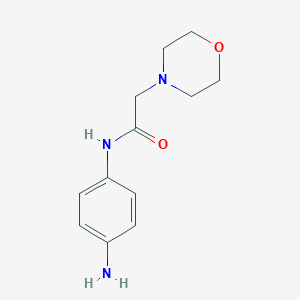
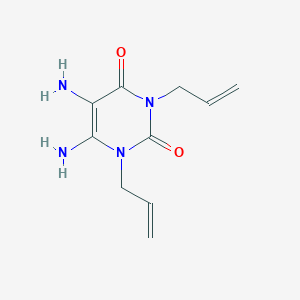
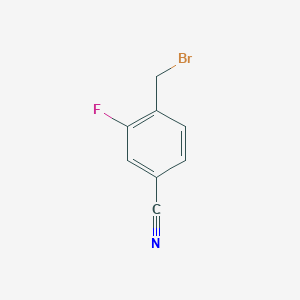
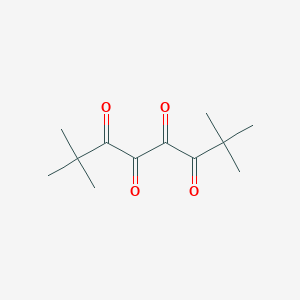
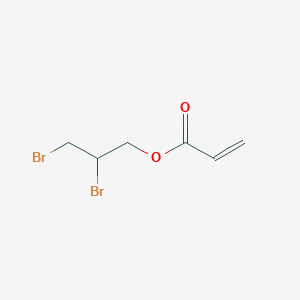
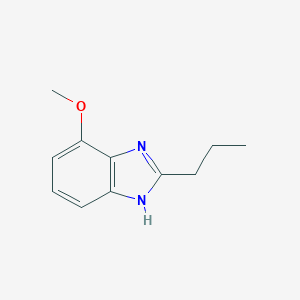
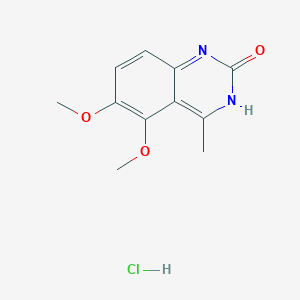
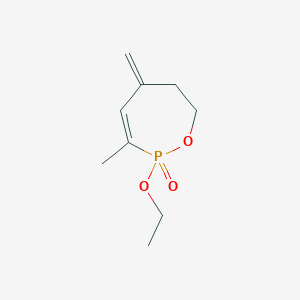
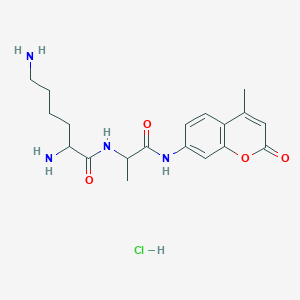
![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)